Dimehypo
Overview
Description
Mechanism of Action
Target of Action
Dimehypo, also known as Thiosultap disodium, is primarily targeted towards insects . It is used as an insecticide and has a broad spectrum of action . The primary targets of this compound are the digestive systems of insects .
Mode of Action
This compound operates as a systemic insecticide, which means it is absorbed and distributed throughout the plant . It kills insects by affecting their digestive system, acting as a stomach poison . This interaction with its targets leads to changes in the insects’ behavior and physiology, causing them to become sluggish, lose their ability to harm crops, stop developing, soften their bodies, become paralyzed, and eventually die .
Biochemical Pathways
It is known that this compound affects the digestive system of insects
Pharmacokinetics
As a systemic insecticide, this compound is known to be absorbed and distributed throughout the plant, which allows it to effectively target insects that consume the plant .
Result of Action
The result of this compound’s action is the effective control of insect pests. Upon exposure to this compound, insects exhibit reduced feeding and frass production . Over time, this leads to the weakening and eventual death of the insects . This results in the protection of crops from damage, thereby enhancing productivity.
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors. For instance, it has been noted that this compound may cause phytotoxicity under high temperatures, suggesting that environmental temperature can impact its efficacy . Furthermore, the method of application, such as targeted trunk injection, can also influence the effectiveness of this compound . Therefore, careful consideration of environmental conditions and application methods is crucial for maximizing the effectiveness of this compound.
Biochemical Analysis
Biochemical Properties
Dimehypo interacts with various enzymes and proteins within the biochemical reactions of organisms. For instance, in the diamondback moth, it has been found to interact with the Homo sapiens potassium voltage-gated channel and Mus musculus K–Cl co-transporter . These interactions play a crucial role in the effectiveness of this compound as a pesticide.
Cellular Effects
This compound has been observed to influence cell function in various ways. For instance, it has been found to affect cell growth, β-carotene levels, cell morphology changes, and the activities of superoxide dismutase (SOD) and catalase (CAT) in Dunaliella salina .
Molecular Mechanism
The molecular mechanism of this compound involves interactions with specific biomolecules. In the diamondback moth, it has been found to interact with the potassium voltage-gated channel and K–Cl co-transporter . These interactions can lead to changes in gene expression and enzyme activity, contributing to the pesticide’s effectiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimehypo involves the reaction of dimethylamine and liquid alkali with allyl chloride, followed by heating to obtain N,N-dimethyl propylamine. This intermediate is then acidified with hydrogen chloride and chlorinated with chlorine gas to produce 1-dimethylamino-2,3-chloropropane. Finally, this compound is reacted with sodium thiosulfate to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is typically formulated as a soluble liquid for ease of application .
Chemical Reactions Analysis
Types of Reactions: Dimehypo undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different sulfur-containing compounds.
Reduction: Reduction reactions can alter its chemical structure, affecting its efficacy as an insecticide.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonates, while reduction can produce various amine derivatives .
Scientific Research Applications
Dimehypo has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its effects on various biological systems, including its role as an insecticide.
Medicine: Explored for potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the agricultural sector to control pests, thereby improving crop yields and quality
Comparison with Similar Compounds
Methamidophos: Another insecticide with a similar mode of action but higher toxicity.
Trichlorfon: An organophosphate insecticide used for similar purposes but with different chemical properties.
Nereistoxin: A naturally occurring compound with a similar structure and mode of action
Uniqueness of Dimehypo: this compound is unique due to its moderate toxicity and broad-spectrum action. It is effective against a wide range of pests and is less toxic to non-target organisms compared to some other insecticides. Additionally, its systemic action allows it to be absorbed by plants, providing long-lasting protection .
Properties
IUPAC Name |
disodium;2-(dimethylamino)-1,3-bis(sulfonatosulfanyl)propane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO6S4.2Na/c1-6(2)5(3-13-15(7,8)9)4-14-16(10,11)12;;/h5H,3-4H2,1-2H3,(H,7,8,9)(H,10,11,12);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOHVSNIQHGFJU-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CSS(=O)(=O)[O-])CSS(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NNa2O6S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
98968-92-4 (Parent) | |
Record name | Thiosultap-disodium [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052207484 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6058394 | |
Record name | Thiosultap-sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6058394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52207-48-4 | |
Record name | Thiosultap-disodium [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052207484 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiosultap-sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6058394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiosulfuric acid (H2S2O3), SS,SS'-[2-(dimethylamino)-1,3-propanediyl] ester, sodium salt (1:2) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.851 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THIOSULTAP-DISODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q555U959O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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